molecular formula C7H8N2O3S B8559823 6-Methoxy-2-(methylthio)-3-nitropyridine

6-Methoxy-2-(methylthio)-3-nitropyridine

Cat. No.: B8559823
M. Wt: 200.22 g/mol
InChI Key: PQAIXGAMLYFGPJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(methylthio)-3-nitropyridine is a substituted pyridine derivative featuring a nitro group at position 3, a methoxy group at position 6, and a methylthio (-SCH₃) group at position 2. This compound belongs to a class of heterocyclic aromatic molecules with diverse applications in organic synthesis, agrochemicals, and pharmaceutical intermediates. The nitro group confers electron-withdrawing properties, while the methoxy and methylthio groups influence both electronic and steric characteristics of the molecule. Its synthesis typically involves nucleophilic substitution reactions, as seen in related pyridine derivatives (e.g., substitution of chlorine with methoxy or methylthio groups under basic conditions) .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

6-methoxy-2-methylsulfanyl-3-nitropyridine

InChI

InChI=1S/C7H8N2O3S/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3

InChI Key

PQAIXGAMLYFGPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine (CAS 179056-95-2)

  • Structural Differences : The methoxy group is at position 4 instead of 6, and a methyl group replaces the hydrogen at position 6.
  • The methyl group at position 6 increases steric hindrance, which may affect solubility and reaction kinetics compared to the unsubstituted position in the target compound .
Property 6-Methoxy-2-(methylthio)-3-nitropyridine 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Substituent Positions 6-OCH₃, 2-SCH₃, 3-NO₂ 4-OCH₃, 6-CH₃, 2-SCH₃, 3-NO₂
Electronic Effects Stronger electron donation at position 6 Reduced electron donation near nitro group
Steric Hindrance Low High (due to methyl at position 6)

6-Methoxy-2-methyl-3-nitropyridine

  • Structural Differences : A methyl (-CH₃) group replaces the methylthio (-SCH₃) at position 2.
  • Impact :
    • The methyl group is less polarizable than methylthio, leading to lower nucleophilicity at position 2.
    • Methylthio’s higher leaving-group ability enhances reactivity in substitution reactions (e.g., Suzuki couplings) compared to methyl .

Functional Group Variations

2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8)

  • Structural Differences : Chlorine replaces the methylthio group at position 2.
  • Impact :
    • Chlorine’s strong electron-withdrawing effect increases the nitro group’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
    • However, chlorine’s poor leaving-group ability compared to methylthio limits utility in cross-coupling reactions .

2-(Methylthio)-3-nitropyridine (CAS 22746-79-8)

  • Structural Differences : Lacks the methoxy group at position 6.
  • Impact :
    • Absence of the electron-donating methoxy group results in a more electron-deficient aromatic ring, increasing susceptibility to reduction of the nitro group.
    • Lower solubility in polar solvents compared to the methoxy-containing analogue .

Heterocyclic Analogues

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

  • Structural Differences : Pyrimidine core (two nitrogen atoms) instead of pyridine.
  • Pyrimidine derivatives often exhibit distinct pharmacological profiles, such as kinase inhibition, compared to pyridines .

Reactivity Trends

  • Nitro Group Reduction : Methylthio and methoxy groups stabilize the intermediate amine, but electron-deficient pyridines (e.g., 2-(methylthio)-3-nitropyridine) undergo faster reduction .
  • Cross-Coupling : Methylthio’s superior leaving-group ability facilitates Suzuki-Miyaura couplings, unlike methyl or chloro substituents .

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